molecular formula C17H15ClN4O2 B14965088 1-(3-chlorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

1-(3-chlorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14965088
M. Wt: 342.8 g/mol
InChI Key: UEJRJWAMOAQWRG-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, which involves the cycloaddition of an azide and an alkyne under copper-catalyzed conditions.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. The reaction conditions typically involve the use of polar aprotic solvents and mild bases to facilitate the substitution process.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow chemistry techniques to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: The reactions often require specific reagents and conditions, such as polar aprotic solvents (e.g., dimethyl sulfoxide) and mild bases (e.g., triethylamine).

Scientific Research Applications

1-(3-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effect.

    Pathways Involved: The compound can modulate various biochemical pathways, such as signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(3-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)UREA and 1-(4-CHLOROPHENYL)-3-(3-METHOXYPHENYL)UREA share structural similarities.

    Uniqueness: The presence of the triazole ring and the specific substitution pattern in 1-(3-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE imparts unique properties, such as enhanced biological activity and stability.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c1-24-16-8-3-2-5-12(16)10-19-17(23)15-11-22(21-20-15)14-7-4-6-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23)

InChI Key

UEJRJWAMOAQWRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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